p38 MAPK-IN-2

概要

説明

p38 MAPK-IN-2は、p38 ミトゲン活性化プロテインキナーゼ (MAPK) 経路の選択的阻害剤です。この経路は、ストレスや炎症に対する細胞応答に不可欠です。 This compoundは、がん、炎症性疾患、自己免疫疾患などのさまざまな疾患における潜在的な治療用途について研究されてきました .

準備方法

合成ルートと反応条件

p38 MAPK-IN-2の合成には、通常、主要な中間体の形成と最終的なカップリング反応を含む、複数のステップが含まれます。合成ルートには以下が含まれる場合があります。

中間体の形成: 最初のステップは、通常、求核置換、縮合、環化などの反応による主要な中間体の調製です。

カップリング反応: 最終生成物は、カップリング反応によって得られます。これには、触媒と特定の反応条件を使用して、高い収率と純度を確保することが含まれます。

工業生産方法

This compoundの工業生産には、ラボの合成プロセスをスケールアップすることが含まれます。これには、反応条件の最適化、効率的な精製技術の使用、および規制基準への準拠が含まれます。 連続フローリアクターと自動システムを使用すると、生産の効率と一貫性を向上させることができます .

化学反応の分析

Binding Interactions and Selectivity

Phosphorylation-dependent binding :

-

PRZ-18002 selectively binds to phosphorylated p38α (DFG-in conformation) via hydrogen bonding at the hinge region (Gly-110 and Met-109) and forms hydrophobic interactions with Leu-104 and Leu-108 .

-

IC50 : 7309 nM for nonphosphorylated p38 vs. 50 nM for phosphorylated p38α, demonstrating >140-fold selectivity .

Kinase selectivity profile :

| Kinase Family | Inhibition by PRZ-18002 |

|---|---|

| JNK | No activity |

| ERK | No activity |

| MEK | No activity |

| CDK2 | <10% inhibition |

| PAK1 | <10% inhibition |

Downstream Effects on Signaling Pathways

-

PRZ-18002 reduces phosphorylation of MK2 (Thr-334) and HSP27 (Ser-82) in a concentration-dependent manner .

-

TNF-α suppression : Inhibitors like BIRB 796 BS block TNF-α release by 90% in LPS-stimulated human monocytes (IC50 = 10 nM) .

Structural Dynamics

-

Activation loop interactions : Phosphorylated p38α undergoes a conformational shift, enabling access to the ATP-binding pocket for inhibitors .

-

Autophosphorylation : TAB1-dependent p38α activation involves autophosphorylation at Thr-180/Tyr-182, a step bypassed by direct kinase inhibitors .

Ordered Phosphorylation in the p38 Cascade

The p38 MAPK activation sequence proceeds through strictly ordered phosphorylation :

In Vivo Anti-Inflammatory Effects

-

BIRB 796 BS reduces neutrophil activation (CD11b expression ↓, L-selectin shedding ↓) and attenuates cytokine release (TNF-α ↓ 90%, IL-6 ↓ 85%) in human endotoxemia models .

Key Limitations and Gaps

科学的研究の応用

p38 MAPK-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.

Biology: Helps in understanding the cellular responses to stress and inflammation, and the regulation of gene expression.

Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.

作用機序

p38 MAPK-IN-2は、p38 MAPK経路を選択的に阻害することで効果を発揮します。この経路には、MAPKキナーゼキナーゼ(MAPKKKs)、MAPKキナーゼ(MAPKKs)、およびMAPKsを含む、プロテインキナーゼのカスケードが含まれます。this compoundは、p38 MAPKsを特異的に標的とし、その活性化とそれに続く下流ターゲットのリン酸化を防ぎます。 この阻害は、炎症、アポトーシス、細胞分化などのさまざまな細胞プロセスの調節につながります .

類似化合物との比較

類似化合物

p38 MAPK-IN-2に類似した化合物には、以下のp38 MAPK阻害剤などがあります。

ラリメチニブ: がん治療における可能性について研究されている、p38 MAPK経路の別の選択的阻害剤です。

ドラマピモド: 抗炎症特性と炎症性疾患の治療における潜在的な用途で知られています。

SB203580: 細胞プロセスにおける経路の役割を理解するために、さまざまな研究で使用されているよく知られたp38 MAPK阻害剤です

独自性

This compoundは、p38 MAPK経路を阻害する高い選択性と効力を持つため、ユニークです。この選択性により、オフターゲット効果が減少し、治療の可能性が高まります。 さらに、そのユニークな化学構造により、p38 MAPKsとの特定の相互作用が可能になり、研究と治療の両方の用途において貴重なツールとなっています .

生物活性

p38 MAPK-IN-2 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. The biological activity of this compound has been extensively studied in various contexts, particularly in relation to its effects on inflammatory responses and cellular signaling pathways.

p38 MAPK is activated by various stimuli such as pro-inflammatory cytokines, growth factors, and environmental stresses. Once activated, it phosphorylates downstream substrates that include transcription factors and other kinases, leading to diverse cellular responses. This compound inhibits this pathway by blocking the activation of p38 MAPK, thereby modulating its downstream effects .

Key Pathways Affected by this compound:

- Inflammatory Response : Inhibition of p38 MAPK reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in mediating inflammatory responses. Studies have shown that this compound significantly decreases TNF-α protein synthesis without affecting mRNA levels, indicating its role in translational regulation .

- Cell Migration : The compound has been shown to impair neutrophil chemotaxis and emigration. Research indicates that p38 MAPK is essential for leukocyte motility; therefore, its inhibition leads to reduced recruitment of neutrophils to sites of inflammation .

Study 1: Inhibition of Neutrophil Emigration

In a study examining the role of p38 MAPK in neutrophil recruitment, researchers found that treatment with p38 MAPK inhibitors like this compound resulted in decreased neutrophil emigration in response to chemokines. This was attributed to the inhibition of critical adhesion molecules necessary for transmigration through endothelial cells .

Study 2: Osteoblast Differentiation

Another investigation focused on the role of p38 MAPK in osteoblast differentiation. The study demonstrated that inhibition of p38 MAPK led to reduced expression of RUNX2, a transcription factor crucial for osteoblast differentiation. This suggests that this compound may have therapeutic potential in conditions related to bone formation and osteoporosis .

Data Tables

Research Findings

- Inflammation Modulation : The use of this compound has shown promising results in modulating inflammatory responses by inhibiting cytokine production and leukocyte migration.

- Bone Health : Evidence suggests that targeting the p38 MAPK pathway may provide therapeutic avenues for treating osteoporosis and other bone-related disorders due to its role in osteoblast differentiation .

- Cancer Research : In cancer models, inhibiting the p38 pathway with compounds like this compound has been associated with reduced tumor growth and metastasis, highlighting its potential as an anti-cancer agent .

特性

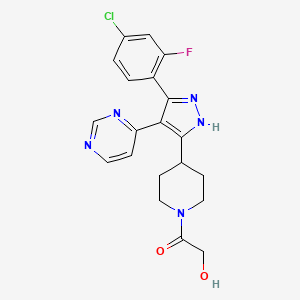

IUPAC Name |

1-[4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNAIYXGIUMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057875 | |

| Record name | PHA-00666859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。